L-Menthyl D-Lactate can be sourced from natural products, particularly from the essential oil of mint plants, where L-menthol is a primary component. The classification of this compound falls under the category of aliphatic esters, specifically menthyl esters of lactic acid. It is recognized by its Chemical Abstracts Service number, which is 59259-38-0.
The synthesis of L-Menthyl D-Lactate typically involves the esterification of L-menthol with D-lactic acid. Various methods have been proposed for this reaction:
L-Menthyl D-Lactate can participate in various chemical reactions typical for esters:
These reactions are significant for both synthetic applications and degradation pathways in biological systems.
The mechanism by which L-Menthyl D-Lactate exerts its effects—particularly its cooling sensation—can be attributed to its interaction with sensory receptors in the skin and mucous membranes. Specifically, it activates TRPM8 (transient receptor potential cation channel subfamily M member 8), a receptor that responds to cold temperatures and menthol-like compounds.
This activation leads to a sensation of cooling that is often desirable in cosmetic formulations and topical analgesics.
Relevant data on toxicity indicates that it has low toxicity levels, making it safe for use in food and cosmetic applications .
L-Menthyl D-Lactate finds various applications across multiple fields:
The biosynthesis of L-Menthyl D-lactate (ML-D) relies on specialized enzymatic pathways that enable the stereoselective production of D-lactic acid and its subsequent esterification with L-menthol. Central to this process is D-lactate dehydrogenase (D-LDH; EC 1.1.1.28), which catalyzes the reduction of pyruvate to D-lactic acid using NADH as a cofactor. This enzyme exhibits strict enantioselectivity for D-lactate formation, distinguishing it from L-lactate dehydrogenase (EC 1.1.1.27), which is evolutionarily conserved in eukaryotes but cannot process the D-isomer [5]. In microorganisms like Lactobacillus delbrueckii and Lactobacillus bulgaricus, D-LDH enables high-purity D-lactate synthesis through homolactic fermentation, where glucose is converted exclusively to lactate via the Embden-Meyerhof-Parnas (EMP) pathway with a theoretical yield of 2 mol D-lactate per mole of glucose [2] [5].
An alternative route involves glyoxalase enzymes, which interconvert methylglyoxal and D-lactate. Glyoxalase 3 (EC 4.2.1.130, D-lactate dehydratase) catalyzes the dehydration of D-lactate to methylglyoxal, while glyoxalases 1 and 2 facilitate the reverse reaction in humans and some microbes. Though primarily associated with detoxification, this pathway provides a metabolic sink for regulating D-lactate levels during fermentation [5]. For ML-D biosynthesis, D-lactate must be activated to lactyl-CoA by propionate CoA-transferase (Pct) before esterification. This step is thermodynamically favorable (ΔG = −7.5 kcal/mol) compared to chemical esterification, enabling efficient enzymatic condensation under ambient conditions [3].
Microbial production of ML-D leverages both native producers of D-lactic acid and engineered chassis strains optimized for ester synthesis:
Lactic Acid Bacteria (LAB): Strains like Lactobacillus rhamnosus CGMCC No. 2183 naturally produce high titers of D-lactic acid (235 g/L) with 98% optical purity through homolactic fermentation. Their D-LDH activity ensures superior enantioselectivity but requires complex nitrogen sources and saccharified starch, increasing costs [2]. Leuconostoc mesenteroides expresses a promiscuous LDH that processes both D- and L-lactate, making it less suitable for high-purity D-lactate synthesis without metabolic engineering [5]. Rhizopus oryzae achieves 321 g/L lactate titers using immobilized cells but suffers from lower yields and higher aeration costs [2].
Engineered Model Organisms: Escherichia coli has been redesigned as a modular platform for direct ML-D biosynthesis from glucose. Engineered strains co-express:
Table 1: Microbial Strains for D-Lactate and Ester Synthesis
Strain | Product | Titer (g/L) | Yield (g/g) | Optical Purity | Fermentation Type |
---|---|---|---|---|---|
Lactobacillus rhamnosus | D-Lactate | 235 | 0.94–0.96 | 98% | Homolactic |
Rhizopus oryzae (immobilized) | D/L-Lactate | 321 | 0.85 | >95% | Aerobic |
Engineered E. coli W | Ethyl D-Lactate | 1.59 | 0.11 | >99% | Anaerobic |
Engineered E. coli JW104 | Isobutyl D-Lactate | 9.92 | 0.23 | >99% | Anaerobic |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8